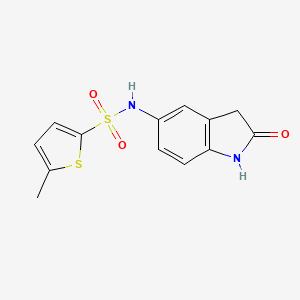
5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis details for “5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide” are not available, there are studies on the synthesis of related 2-oxoindoline-based compounds . These studies involve the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques such as IR, MS, 1H NMR and 13C NMR .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the available resources.
Scientific Research Applications
Ocular Hypotensive Activity
- Compounds structurally related to "5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide" have been evaluated for their potential as topically active ocular hypotensive agents, indicating their applicability in glaucoma treatment. A series of thiophene sulfonamides demonstrated inhibitory potency against carbonic anhydrase, an enzyme target for reducing intraocular pressure, with modifications to enhance water solubility and minimize pigment binding in the iris (Prugh et al., 1991).
Anticonvulsant and Cerebrovasodilatation Effects
- Another research direction includes the evaluation of thiophene sulfonamides for their anticonvulsant activities and ability to selectively increase cerebral blood flow, presenting a potential therapeutic option for neurological conditions without inducing significant diuresis (Barnish et al., 1981).
Synthesis of Thiophene Derivatives
- The compound's chemical framework has been utilized in the synthesis of fully substituted thiophene derivatives via copper(I)-catalyzed multicomponent reactions. This methodology offers a new approach to creating highly functionalized thiophenes, showcasing the compound's utility in organic synthesis and medicinal chemistry (Jiang et al., 2014).
Inhibition of Cyclin-Dependent Kinase 5
- Derivatives have been explored for their inhibitory activity against cyclin-dependent kinase 5 (cdk5), a potential target for neurodegenerative diseases. The structure-activity relationship around such compounds reveals insights into their binding modes and therapeutic potential (Malmström et al., 2012).
Carbonic Anhydrase Inhibitory and Anticancer Activity
- Research on thiophene sulfonamide derivatives has identified potent inhibitors of carbonic anhydrase isoforms, with significant selectivity towards tumor-associated isoforms. Some compounds exhibited notable anticancer activity, highlighting their dual functionality and potential in cancer therapy (Eldehna et al., 2017).
Future Directions
The future directions for “5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide” and related compounds could involve further exploration of their potential biological activities, such as their anticancer properties . Additionally, these compounds could be further optimized and developed as novel therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of 5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they interact with a variety of cellular targets .
Mode of Action
The specific mode of action of This compound Indole derivatives have been reported to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Indole derivatives have been reported to exhibit notable cytotoxicity toward human cancer cell lines , suggesting that these compounds may induce cellular apoptosis.
Properties
IUPAC Name |
5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-8-2-5-13(19-8)20(17,18)15-10-3-4-11-9(6-10)7-12(16)14-11/h2-6,15H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHMFWSJVZAUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
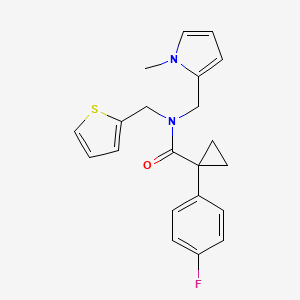
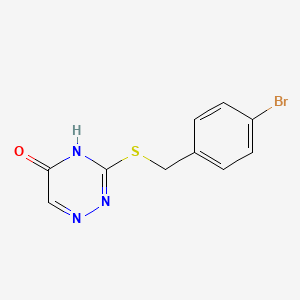

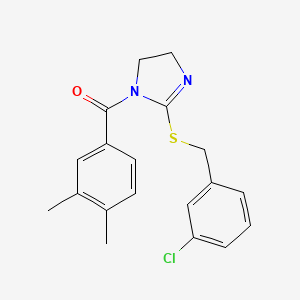
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2636583.png)
![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)
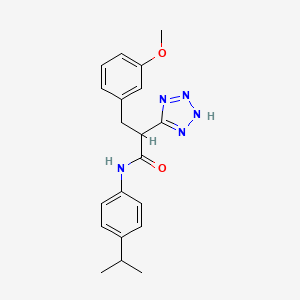
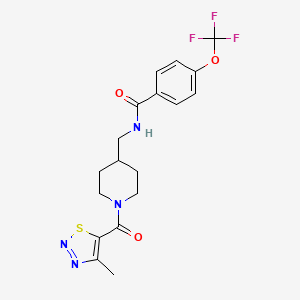

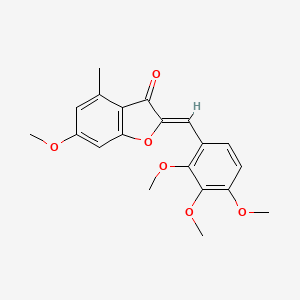

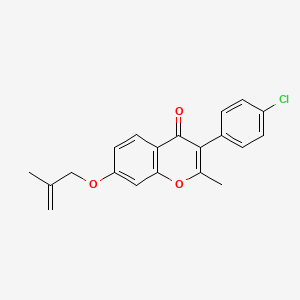
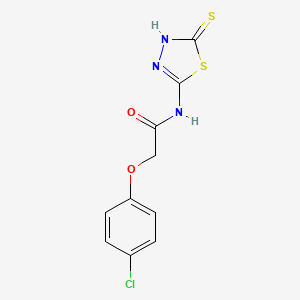
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)
